(S)-3-Amino-1-(4-fluorophenyl)propan-1-ol
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Overview
Description
(S)-3-Amino-1-(4-fluorophenyl)propan-1-ol is a chiral compound with the molecular formula C9H12FNO It is characterized by the presence of an amino group, a hydroxyl group, and a fluorophenyl group attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-1-(4-fluorophenyl)propan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 4-fluorophenylacetone using a chiral reducing agent to obtain the desired enantiomer. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-1-(4-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products Formed
Scientific Research Applications
(S)-3-Amino-1-(4-fluorophenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-3-Amino-1-(4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- ®-3-Amino-1-(4-fluorophenyl)propan-1-ol
- 3-Amino-1-(4-chlorophenyl)propan-1-ol
- 3-Amino-1-(4-bromophenyl)propan-1-ol
Uniqueness
(S)-3-Amino-1-(4-fluorophenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of the fluorophenyl group. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C9H12FNO |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(1S)-3-amino-1-(4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6,11H2/t9-/m0/s1 |
InChI Key |
KYWHMJZDJKWPJT-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCN)O)F |
Canonical SMILES |
C1=CC(=CC=C1C(CCN)O)F |
Origin of Product |
United States |
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